

Bromadiolone Analytical Standard: A Technical Guide

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Compound of Interest

Compound Name: Bromadiolone

Cat. No.: B606368

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This in-depth technical guide provides a comprehensive overview of the specifications for **bromadiolone** analytical standards. Designed for researchers, scientists, and professionals in drug development, this document outlines the key quality attributes, analytical methodologies, and quality control parameters essential for the accurate quantification and analysis of **bromadiolone**.

Physicochemical Properties

The fundamental physicochemical properties of **bromadiolone** are summarized in the table below. These characteristics are critical for the handling, storage, and preparation of the analytical standard.

Property	Value	Source
Chemical Name	3-[3-(4'-bromobiphenyl-4-yl)-3-hydroxy-1-phenylpropyl]-4-hydroxycoumarin	[1]
CAS Number	28772-56-7	
Molecular Formula	C ₃₀ H ₂₃ BrO ₄	[2]
Molecular Weight	527.41 g/mol	[2]
Appearance	White to off-white or yellowish powder	[3][4][5]
Melting Point	200-210 °C	[1]
Solubility	Water: <20 mg/L at 20°C; Dimethylformamide: 730 g/L; Ethyl Acetate: 25 g/L; Ethanol: Slightly soluble	[3][4]
Flash Point	218 °C	[4]

Analytical Standard Specifications

The quality of an analytical standard is defined by its purity and the characterization of its impurities. The following table outlines the typical specifications for a **bromadiolone** analytical standard.

Parameter	Specification	Source
Purity	≥ 95%	[6]
Purity (example)	94 ± 0.5 % (w/w)	[7]
Impurity Profile	Pharmacopeial and non-pharmacopeial impurities should be characterized.	[2][8]
Format	Neat	[6]
Storage	Store at room temperature (15° to 30°C) or as specified by the manufacturer.	[7]

Experimental Protocols

Accurate determination of the purity and identity of a **bromadiolone** analytical standard is typically achieved through High-Performance Liquid Chromatography (HPLC). Below is a generalized experimental protocol synthesized from established methods.[9][10][11]

Purity Assay by HPLC

Objective: To determine the purity of the **bromadiolone** analytical standard.

Instrumentation:

- High-Performance Liquid Chromatograph with UV Detector

Chromatographic Conditions:

Parameter	Condition	Source
Column	ODS 2 Hypersil C18 (250 mm x 4.6 mm, 5 µm) or equivalent	[9]
Mobile Phase	Methanol / 0.1% aqueous phosphoric acid (90/10 v/v)	[9]
Flow Rate	1.0 mL/min	[9][11]
Detection Wavelength	260 nm or 265 nm	[9][10]
Injection Volume	5 µL	[9]
Column Temperature	25°C	[9]

Standard and Sample Preparation:

- Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the **bromadiolone** analytical standard and dissolve it in 10 mL of dimethylformamide.[9]
- Working Standard Solution (0.025 mg/mL): Dilute the stock solution with methanol to achieve a final concentration of 0.025 mg/mL.[9]
- Sample Solution: Prepare the sample solution in the same manner as the working standard solution.
- Filter all solutions through a 0.45 µm filter before injection.[9]

Procedure:

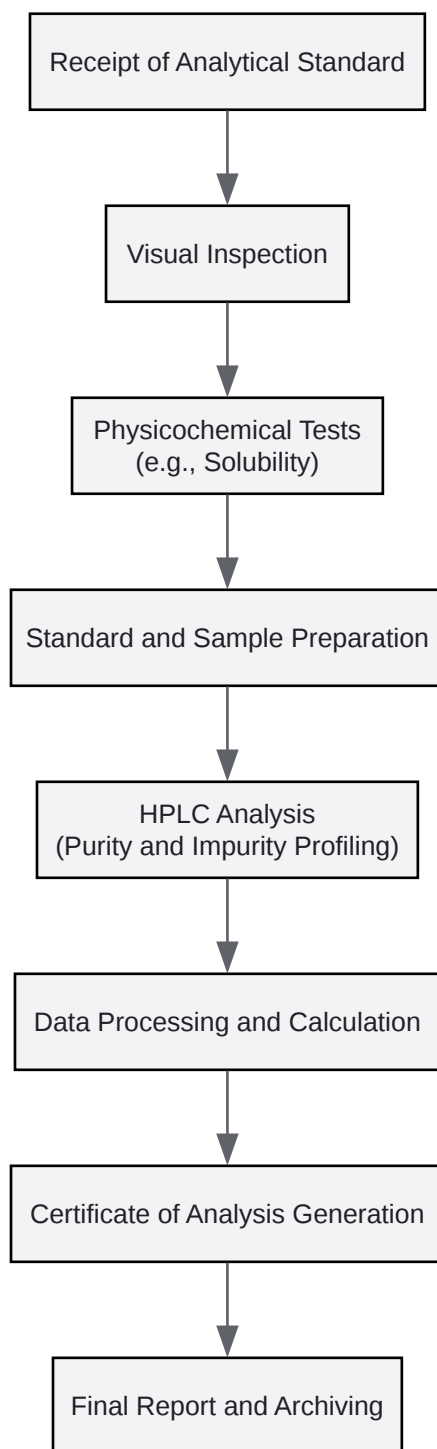
- Equilibrate the HPLC system with the mobile phase for at least 30 minutes.
- Inject a blank (methanol) to ensure no interfering peaks are present.
- Inject the working standard solution multiple times to check for system suitability (e.g., repeatability of retention time and peak area).
- Inject the sample solution.

- Calculate the purity of the **bromadiolone** standard by comparing the peak area of the main peak in the sample chromatogram to the average peak area of the standard injections, correcting for the known purity of the standard.

Visualizations

Analytical Workflow

The following diagram illustrates a typical workflow for the analysis of a **bromadiolone** analytical standard, from reception to the final report.

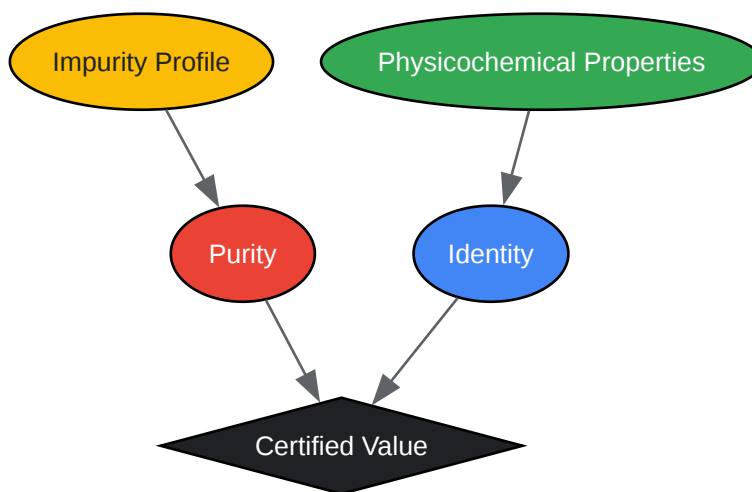


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Analytical workflow for **bromadiolone** standard.

Quality Control Relationships

This diagram shows the logical relationship between the different quality control parameters for a **bromadiolone** analytical standard.



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Interrelation of quality control parameters.

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